Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex heterocyclic compound featuring a chromeno-oxazine core fused with a benzo[d][1,3]dioxole substituent and a methyl benzoate group. The compound’s synthesis likely involves multi-step reactions, including cyclization and esterification, as inferred from analogs in and .
Properties
IUPAC Name |
methyl 4-[[9-(1,3-benzodioxol-5-ylmethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO8/c1-31-27(30)17-3-5-18(6-4-17)36-24-13-32-26-19(25(24)29)7-9-21-20(26)12-28(14-33-21)11-16-2-8-22-23(10-16)35-15-34-22/h2-10,13H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWHMJSZIMFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumoral, antimicrobial, and antioxidative properties.
The compound's structure consists of multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 400.4218 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various biological activities.
Antitumoral Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant growth inhibition against various tumor cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus epidermidis | 1000 | |
| Escherichia coli | 500 | |
| Bacillus subtilis | 250 |
These findings suggest that the compound may have applications in developing new antimicrobial agents.
Antioxidative Activity
Antioxidant assays have revealed that this compound exhibits significant free radical scavenging activity. The DPPH assay results indicate a strong capacity to neutralize free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45% |
| 100 | 70% |
| 200 | 85% |
This antioxidative property is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antitumoral Effects : A study published in the Bulletin of the Korean Chemical Society reported that compounds derived from similar structures exhibited significant antitumoral effects against various cancer cell lines using MTT assays .
- Antimicrobial Research : Another research focused on the antimicrobial properties of compounds containing benzo[d][1,3]dioxole structures found that these compounds effectively inhibited the growth of pathogenic bacteria .
Comparison with Similar Compounds
Methyl 4-{[9-(2,4-Dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate ()
- Structural Differences : The 2,4-dimethoxyphenyl substituent replaces the benzo[d][1,3]dioxole group in the target compound. This substitution alters electron-donating properties and steric bulk.
- Synthesis: Likely involves similar chromeno-oxazine ring formation but uses 2,4-dimethoxyphenol derivatives as intermediates.
Methyl 4-[(9-Cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate ()
- Structural Differences : A cyclopropyl group replaces the benzo[d][1,3]dioxolemethyl substituent, introducing strain and hydrophobicity.
- Physical Properties: Molecular Formula: C₂₂H₁₉NO₆ Molar Mass: 393.39 g/mol Density: 1.413 g/cm³ Boiling Point: 553.4°C (predicted) pKa: 5.65 (slightly acidic due to ester and chromene-oxazine moieties) .
- Synthesis : Cyclopropane introduction likely involves cyclopropanation reagents (e.g., Simmons-Smith), differing from the target compound’s benzodioxole coupling steps.
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
Preparation Methods
Cyclization of 3-Aminoflavanone Derivatives
The chromeno-oxazin core is synthesized via a Neber rearrangement-mediated cyclization. Starting with flavanone derivatives, oxime tosylates are prepared and subjected to base-induced rearrangement to yield α-aminoketones, which subsequently cyclize into the tricyclic system.
Procedure :
- Oxime Tosylate Formation : Flavanone (10 mmol) is treated with hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime. Subsequent reaction with p-toluenesulfonyl chloride in dichloromethane with triethylamine yields the oxime tosylate.
- Neber Rearrangement : The tosylate is reacted with sodium ethoxide in toluene, generating a reactive aziridine intermediate that undergoes ring-opening to produce 3-aminoflavanone.
- Cyclization : The 3-aminoflavanone is treated with hydrochloric acid, inducing cyclization to form the chromeno-oxazin-4-one core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxime Tosylate | TsCl, Et₃N, CH₂Cl₂, reflux | 85–90 |
| Neber Rearrangement | NaOEt, toluene, rt, 24 h | 70–75 |
| Cyclization | HCl (3N), CH₂Cl₂, 2 h | 80–85 |
Introduction of the Benzo[d]dioxol-5-ylmethyl Group
Alkylation at the C-9 Position
The benzodioxole moiety is introduced via nucleophilic alkylation of the chromeno-oxazin core. Benzo[d]dioxol-5-ylmethyl bromide serves as the alkylating agent under basic conditions.
Procedure :
- Deprotonation : The chromeno-oxazin-4-one (5 mmol) is dissolved in dry DMF, and potassium carbonate (15 mmol) is added to generate the enolate.
- Alkylation : Benzo[d]dioxol-5-ylmethyl bromide (6 mmol) is added dropwise, and the mixture is stirred at 60°C for 12 h.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 75–80% |
Esterification with Methyl 4-Hydroxybenzoate
Mitsunobu Reaction for Ether Formation
The phenolic oxygen of the chromeno-oxazin intermediate is coupled with methyl 4-hydroxybenzoate using a Mitsunobu reaction to install the benzoate ester.
Procedure :
- Mitsunobu Conditions : The chromeno-oxazin derivative (3 mmol), methyl 4-hydroxybenzoate (3.3 mmol), triphenylphosphine (3.6 mmol), and diethyl azodicarboxylate (DEAD, 3.6 mmol) are combined in THF.
- Reaction Progress : The mixture is stirred at room temperature for 24 h under nitrogen.
- Purification : The crude product is purified via column chromatography (toluene:acetone, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | DEAD |
| Ligand | Triphenylphosphine |
| Solvent | THF |
| Yield | 65–70% |
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Arylation
A Pd-catalyzed arylation strategy can construct the benzodioxole-chromeno-oxazin linkage. Using Pd(OAc)₂ and a phosphine ligand, the reaction achieves high regioselectivity.
Procedure :
- Cross-Coupling : The chromeno-oxazin bromide (2 mmol) and benzo[d]dioxol-5-ylmethylzinc chloride (2.4 mmol) are reacted with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in THF at 80°C.
- Isolation : The product is isolated via aqueous workup and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Temperature | 80°C |
| Yield | 70–75% |
Analytical Characterization and Validation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the construction of the chromeno-oxazine core. Key steps include:
- Core formation : Cyclization under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid or Lewis acids (e.g., TiCl₄) .
- Functionalization : Introduction of the benzodioxolemethyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DCM or THF) and controlled temperatures (0–25°C) .
- Esterification : Methyl benzoate attachment via Mitsunobu or SN2 reactions, using reagents like DIAD/PPh₃ or K₂CO₃ in polar aprotic solvents .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments and carbon frameworks. For example, the methyl benzoate ester group shows a singlet at δ 3.8–4.0 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
- HPLC : Purity assessment using C18 columns (MeCN/H₂O gradients) and UV detection at 254 nm .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve yield and reduce side products?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, UV-active spots) or in-situ FTIR to track intermediates and adjust reaction times .
- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) for intermediates. For example, tribenzyl derivatives are purified via crystallization in hexane/ether (8:2) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 10–15% compared to thermal methods .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or HRMS adducts) be resolved during characterization?
- Methodological Answer :
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., OH/NH) by comparing D₂O-shaken vs. standard NMR samples .
- Isotopic Pattern Analysis : HRMS isotopic clusters distinguish between [M+Na]⁺ and [M+K]⁺ adducts, avoiding misassignment of molecular formulas .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry by providing bond lengths and angles (e.g., confirming benzodioxolemethyl orientation) .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets calculate Fukui indices to identify nucleophilic (benzodioxole O-atoms) and electrophilic (carbonyl carbons) sites .
- Molecular Dynamics (MD) Simulations : Predict solvation effects in polar solvents (e.g., DMF) and guide solvent selection for reactions .
Q. How can structure-activity relationships (SAR) be analyzed for potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Docking : AutoDock Vina screens against targets (e.g., COX-2 or kinases). The benzodioxole group shows π-π stacking with aromatic enzyme residues .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., 10 µM–100 µM compound concentration range) .
Safety and Handling
Q. What precautions are critical when handling hazardous intermediates (e.g., morpholinopropyl derivatives) during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for reactions releasing toxic gases (e.g., HBr) .
- Spill Management : Neutralize acidic/basic spills with NaHCO₃ or citric acid before disposal .
- Storage : Store light-sensitive intermediates in amber vials at –20°C under N₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
